molecular formula C24H25N5O3S B2739494 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-34-8

2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No.: B2739494
CAS No.: 1028685-34-8
M. Wt: 463.56
InChI Key: PCQWRSINGFOVDL-UHFFFAOYSA-N
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Description

2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activity

  • A study by Yen et al. (1996) investigated the pharmacological activity of a similar quinazoline derivative, DC-015, in rat isolated thoracic aorta and its pressor responses in spontaneously hypertensive rats (SHR) (Yen et al., 1996).
  • Tsai et al. (2001) explored the antihypertensive action and blockade of α1-adrenoceptors by DL-017, another quinazoline derivative, demonstrating its efficacy in reducing heart rate and blood pressure (Tsai et al., 2001).

Antihypertensive Effects

  • Russell et al. (1988) synthesized and evaluated thienopyrimidinedione derivatives, including phenylpiperazinylalkyl substitution at N-3, for their antihypertensive effects in SHR (Russell et al., 1988).
  • Huang et al. (1998) studied the hemodynamic effects of chronic DL-028 administration, an alpha1-adrenoceptor antagonist, in rats with portal hypertension (Huang et al., 1998).

Corrosion Inhibition

  • Chen et al. (2021) investigated the use of piperazine-substituted quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in HCl, demonstrating their effectiveness in this application (Chen et al., 2021).

Cardiac Effects

  • Yang et al. (1997) examined the electrical and mechanical effects of DL-017, a quinazoline derivative, in guinea-pig ventricular papillary muscles, noting its potential in treating hypertension (Yang et al., 1997).

Antitumor and Antiviral Agents

  • El-Sherbeny et al. (2003) synthesized a series of quinazoline derivatives and evaluated them for their antitumor and antiviral activities, highlighting their potential in this area (El-Sherbeny et al., 2003).

Insecticidal Efficacy

  • El-Shahawi et al. (2016) synthesized novel bis quinazolin-4(3H)-one derivatives and evaluated their insecticidal efficacy, indicating a potential use in pest control (El-Shahawi et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-(4-methoxyphenyl)piperazine-1-carboxylic acid followed by cyclization with isatoic anhydride.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "4-(4-methoxyphenyl)piperazine-1-carboxylic acid", "isatoic anhydride", "ethyl acetate", "triethylamine", "N,N-dimethylformamide", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "dichloromethane", "methanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is reacted with N,N-dimethylformamide and diisopropylethylamine in dichloromethane to form the corresponding N,N-dimethylformamide salt.", "Step 2: 4-(4-methoxyphenyl)piperazine-1-carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide and triethylamine in dichloromethane to form the corresponding amide.", "Step 3: The N,N-dimethylformamide salt from step 1 is added to the amide from step 2 in dichloromethane and the resulting mixture is stirred at room temperature for 2 hours to form the corresponding amide intermediate.", "Step 4: Isatoic anhydride is added to the amide intermediate from step 3 in dichloromethane and the resulting mixture is stirred at room temperature for 24 hours to form the desired product.", "Step 5: The product from step 4 is purified by column chromatography using ethyl acetate and methanol as eluents.", "Step 6: The purified product is treated with sodium hydroxide in methanol to remove the N,N-dimethylformamide protecting group.", "Step 7: The resulting compound is treated with hydrochloric acid in water to form the final product." ] }

CAS No.

1028685-34-8

Molecular Formula

C24H25N5O3S

Molecular Weight

463.56

IUPAC Name

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C24H25N5O3S/c1-32-17-8-6-16(7-9-17)27-12-14-28(15-13-27)21(30)11-10-20-23(31)29-22(25-20)18-4-2-3-5-19(18)26-24(29)33/h2-9,20,25H,10-15H2,1H3

InChI Key

PCQWRSINGFOVDL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

solubility

not available

Origin of Product

United States

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